(2-amino-1-(1H-benzo[d]imidazol-2-yl)indolizin-3-yl)(4-methoxyphenyl)methanone
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Overview
Description
(2-amino-1-(1H-benzo[d]imidazol-2-yl)indolizin-3-yl)(4-methoxyphenyl)methanone is a complex organic compound that features a unique structure combining an indolizine core with benzimidazole and methoxyphenyl groups
Mechanism of Action
Target of Action
The compound, also known as 1-(1H-1,3-benzodiazol-2-yl)-3-(4-methoxybenzoyl)indolizin-2-amine, is a derivative of indole . Indole derivatives are known to bind with high affinity to multiple receptors , suggesting that this compound may also interact with various targets.
Mode of Action
It’s known that indole derivatives possess various biological activities, such as antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc . This suggests that the compound could interact with its targets, leading to changes in cellular processes and potentially exhibiting these biological activities.
Biochemical Pathways
Given the broad range of biological activities associated with indole derivatives , it can be inferred that this compound may affect multiple biochemical pathways. These could include pathways related to inflammation, viral replication, cancer cell proliferation, HIV infection, oxidative stress, microbial growth, tuberculosis, diabetes, malaria, cholinesterase activity, and more .
Result of Action
Given the range of biological activities associated with indole derivatives , it can be inferred that this compound may have various effects at the molecular and cellular level. These could include inhibiting viral replication, reducing inflammation, inhibiting cancer cell proliferation, preventing HIV infection, reducing oxidative stress, inhibiting microbial growth, treating tuberculosis, managing diabetes, treating malaria, inhibiting cholinesterase, and more .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-amino-1-(1H-benzo[d]imidazol-2-yl)indolizin-3-yl)(4-methoxyphenyl)methanone typically involves multi-step organic reactions. One common approach is the condensation of an appropriate indolizine derivative with a benzimidazole precursor, followed by functionalization with a methoxyphenyl group. The reaction conditions often require the use of catalysts, such as anhydrous aluminum chloride, and solvents like dimethylformamide (DMF) to facilitate the reactions .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
(2-amino-1-(1H-benzo[d]imidazol-2-yl)indolizin-3-yl)(4-methoxyphenyl)methanone can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the methoxyphenyl group, using reagents like sodium hydride
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction can produce alcohols or amines .
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies .
Biology and Medicine
In biological and medicinal research, (2-amino-1-(1H-benzo[d]imidazol-2-yl)indolizin-3-yl)(4-methoxyphenyl)methanone has shown potential as an anticancer agent. Studies have demonstrated its ability to inhibit the proliferation of cancer cells, making it a promising candidate for drug development .
Industry
In the industrial sector, this compound can be used in the development of advanced materials, such as polymers and coatings, due to its stability and functional properties .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other benzimidazole and indolizine derivatives, such as:
- (1H-benzo[d]imidazol-2-yl)(phenyl)methanone
- (2-phenylindolizin-3-yl)(4-methoxyphenyl)methanone .
Uniqueness
What sets (2-amino-1-(1H-benzo[d]imidazol-2-yl)indolizin-3-yl)(4-methoxyphenyl)methanone apart is its unique combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific fields .
Properties
IUPAC Name |
[2-amino-1-(1H-benzimidazol-2-yl)indolizin-3-yl]-(4-methoxyphenyl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H18N4O2/c1-29-15-11-9-14(10-12-15)22(28)21-20(24)19(18-8-4-5-13-27(18)21)23-25-16-6-2-3-7-17(16)26-23/h2-13H,24H2,1H3,(H,25,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CFIZEFYOFMGWTQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)C2=C(C(=C3N2C=CC=C3)C4=NC5=CC=CC=C5N4)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H18N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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